molecular formula C6H5BrCl2N2 B6252105 3-bromo-4,5-dichlorobenzene-1,2-diamine CAS No. 172215-94-0

3-bromo-4,5-dichlorobenzene-1,2-diamine

Cat. No.: B6252105
CAS No.: 172215-94-0
M. Wt: 255.9
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Description

3-Bromo-4,5-dichlorobenzene-1,2-diamine (C₆H₅BrCl₂N₂) is a halogenated aromatic diamine with a molecular weight of 255.93 g/mol (CAS: 172215-94-0) . Its structure features bromine and chlorine substituents at the 3-, 4-, and 5-positions of the benzene ring, respectively, which significantly influence its electronic, steric, and reactivity profiles. This compound is used in synthesizing heterocyclic scaffolds, such as quinoxalines, and may serve as a precursor in pharmaceutical or material science applications .

Properties

CAS No.

172215-94-0

Molecular Formula

C6H5BrCl2N2

Molecular Weight

255.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-dichlorobenzene-1,2-diamine typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the bromination and chlorination of 1,2-diaminobenzene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,5-dichlorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-bromo-4,5-dichlorobenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4,5-dichlorobenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-bromo-4,5-dichlorobenzene-1,2-diamine and its analogues:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties
This compound C₆H₅BrCl₂N₂ 255.93 172215-94-0 3-Br, 4-Cl, 5-Cl High steric bulk; strong electron-withdrawing effects; potential for π-stacking
4,5-Dichlorobenzene-1,2-diamine C₆H₆Cl₂N₂ 177.03 5348-42-5 4-Cl, 5-Cl Planar quinoxaline formation; moderate reactivity in condensations
4-Chlorobenzene-1,2-diamine C₆H₇ClN₂ 158.59 N/A 4-Cl Faster reaction times in indoloquinoxaline synthesis (vs. dihalogenated analogues)
4-Methylbenzene-1,2-diamine C₇H₁₀N₂ 122.17 N/A 4-CH₃ Electron-donating methyl group accelerates reactions; moderate yields
4-Nitrobenzene-1,2-diamine C₆H₇N₃O₂ 153.14 N/A 4-NO₂ Strong electron-withdrawing effect; reduced nucleophilicity; moderate yields

Reactivity in Condensation Reactions

  • This compound: Limited direct data, but bromine’s steric bulk and electronegativity likely slow reaction kinetics compared to chloro analogues. Expected to form rigid heterocycles due to restricted rotation .
  • 4,5-Dichlorobenzene-1,2-Diamine: Forms planar quinoxaline scaffolds with dihedral angles of ~40° when condensed with diketones. Reacts efficiently in phosphoryl chloride (POCl₃) to yield tetrachloroquinoxaline (87% yield) .
  • 4-Methylbenzene-1,2-Diamine: Exhibits faster reaction times in naphthoquinone condensations (vs. 4,5-dichloro derivative) due to methyl’s electron-donating effect. Yields moderate products (e.g., 60–70%) .
  • 4-Nitrobenzene-1,2-Diamine: Nitro groups reduce nucleophilicity, leading to moderate yields (50–60%) in indoloquinoxaline syntheses .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) :
    • Bromine and chlorine in 3-bromo-4,5-dichloro derivatives decrease electron density at the aromatic ring, reducing nucleophilicity but enhancing stability toward oxidation .
    • Nitro groups (4-nitro derivative) further diminish reactivity, requiring harsher conditions for condensations .

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